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molecular formula C10H14Cl2O2 B8681932 Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate CAS No. 60940-88-7

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate

Cat. No. B8681932
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04257975

Procedure details

A mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate (5.0 g.), sodium chloride (0.95 g.), and `wet` dimethylsulphoxide (6.0 ml.) was heated at a temperature of 175° to 180° C. under a nitrogen atmosphere for a period of 6 hours, after which it was cooled to the ambient temperature poured into water and extracted with petroleum ether (boiling range 60° to 80° C.). The extracts were dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent to yield a residue comprising about 60% of the cis-isomer and 40% of the trans-isomer of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane carboxylate in about 80% yield, identification of which was confirmed by comparison with authentic samples using infra-red spectroscopy and gas-liquid chromatography.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:19])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[C:5]1(C(OCC)=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10].[Cl-].[Na+].CS(C)=O>O>[Cl:1][C:2]([Cl:19])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[CH:5]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
Quantity
5 g
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)(C(=O)OCC)C(=O)OCC)Cl
Name
Quantity
0.95 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether (boiling range 60° to 80° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC1C(C1(C)C)C(=O)OCC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257975

Procedure details

A mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate (5.0 g.), sodium chloride (0.95 g.), and `wet` dimethylsulphoxide (6.0 ml.) was heated at a temperature of 175° to 180° C. under a nitrogen atmosphere for a period of 6 hours, after which it was cooled to the ambient temperature poured into water and extracted with petroleum ether (boiling range 60° to 80° C.). The extracts were dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent to yield a residue comprising about 60% of the cis-isomer and 40% of the trans-isomer of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane carboxylate in about 80% yield, identification of which was confirmed by comparison with authentic samples using infra-red spectroscopy and gas-liquid chromatography.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:19])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[C:5]1(C(OCC)=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10].[Cl-].[Na+].CS(C)=O>O>[Cl:1][C:2]([Cl:19])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[CH:5]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate
Quantity
5 g
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)(C(=O)OCC)C(=O)OCC)Cl
Name
Quantity
0.95 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether (boiling range 60° to 80° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC1C(C1(C)C)C(=O)OCC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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